Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide
CAS No.: 77967-11-4
Cat. No.: VC18446796
Molecular Formula: C21H30INO
Molecular Weight: 439.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77967-11-4 |
|---|---|
| Molecular Formula | C21H30INO |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | 2-benzhydryloxyethyl(triethyl)azanium;iodide |
| Standard InChI | InChI=1S/C21H30NO.HI/c1-4-22(5-2,6-3)17-18-23-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,21H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | DNNNLPRNDBLMAO-UHFFFAOYSA-M |
| Canonical SMILES | CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Introduction
Synthesis and Manufacturing Considerations
The synthesis of quaternary ammonium salts generally involves quaternization reactions between tertiary amines and alkyl halides. For 2-benzhydryloxyethyl(triethyl)azanium iodide, a plausible route entails the reaction of 2-(diphenylmethoxy)ethyl bromide (or chloride) with triethylamine in a polar aprotic solvent like acetone, followed by iodide metathesis if necessary . This methodology aligns with patents describing analogous compounds, where acetone serves as a solvent to moderate reaction temperatures (60–66°C) and facilitate product isolation via crystallization .
Key process parameters include:
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Solvent choice: Acetone’s low polarity reduces byproduct formation and simplifies solvent recovery .
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Stoichiometry: A slight excess of alkyl halide (1.25–1.35 equivalents relative to amine) ensures complete quaternization .
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Temperature control: Maintaining temperatures below 70°C prevents decomposition of heat-sensitive intermediates .
Post-synthetic purification involves cooling the reaction mixture to 5°C to precipitate the product, followed by filtration and drying under reduced pressure. The process yields approximately 85–87% of the target compound, with solvent recycling minimizing waste generation .
Applications and Functional Utility
Industrial and Synthetic Applications
As a cationic surfactant, this compound finds use in emulsion polymerization and nanoparticle synthesis, where its amphiphilic nature stabilizes colloidal dispersions. Its role as a phase-transfer catalyst is evidenced in nucleophilic substitution reactions, enhancing reaction rates by shuttling ions between immiscible phases .
Pharmaceutical Intermediates
Comparative Analysis with Analogous Compounds
To contextualize its properties, Table 1 contrasts 2-benzhydryloxyethyl(triethyl)azanium iodide with related quaternary ammonium salts:
The diphenylmethoxy group in the subject compound confers greater steric bulk and aromaticity compared to benzyl or alkyl analogs, potentially enhancing its stability in oxidative environments or affinity for aromatic substrates.
Future Directions and Research Gaps
Despite its utility, several aspects of this compound remain underexplored:
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Thermal stability: Detailed thermogravimetric analysis (TGA) data would clarify its suitability for high-temperature processes.
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Biological activity: Screening for antimicrobial or cytotoxic properties could unlock biomedical applications.
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Green synthesis: Optimizing solvent-free or catalytic methodologies could enhance sustainability.
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